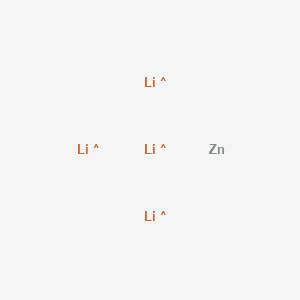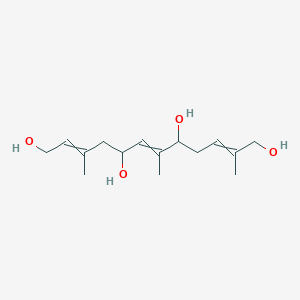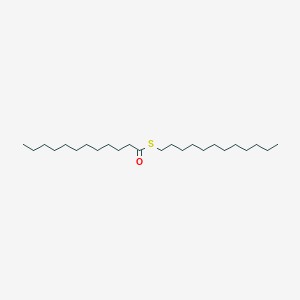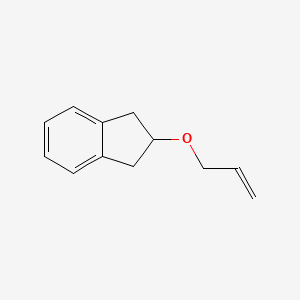
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one is an organophosphorus compound characterized by the presence of an acetyloxy group and a dioxaphospholan ring. This compound is notable for its unique structure, which includes a phosphorus atom bonded to an oxygen atom within a five-membered ring. The acetyloxy group is a functional group with the formula −OCOCH₃, which differs from the acetyl group by the presence of an additional oxygen atom .
Méthodes De Préparation
The synthesis of 2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one typically involves the reaction of a suitable phosphorus precursor with acetic anhydride in the presence of a base such as pyridine. The reaction conditions must be carefully controlled to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield .
Analyse Des Réactions Chimiques
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to regenerate the corresponding alcohol.
Applications De Recherche Scientifique
2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of alcohol functionalities.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique structural properties.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
The mechanism of action of 2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one involves the interaction of its acetyloxy group with various molecular targets. The compound can act as an acetylating agent, transferring its acetyloxy group to nucleophilic sites on target molecules. This process can modify the activity of enzymes and other proteins, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Acetyloxy)-4,4,5,5-tetramethyl-1,3,2lambda~5~-dioxaphospholan-2-one include:
2-(Acetyloxy)benzoic acid (Aspirin): Known for its analgesic and anti-inflammatory properties.
Ethyl acetoacetate: Used in the synthesis of various ketones and other molecules.
Acetic anhydride: Commonly used as an acetylating agent in organic synthesis.
Propriétés
Numéro CAS |
105900-04-7 |
|---|---|
Formule moléculaire |
C8H15O5P |
Poids moléculaire |
222.18 g/mol |
Nom IUPAC |
(4,4,5,5-tetramethyl-2-oxo-1,3,2λ5-dioxaphospholan-2-yl) acetate |
InChI |
InChI=1S/C8H15O5P/c1-6(9)11-14(10)12-7(2,3)8(4,5)13-14/h1-5H3 |
Clé InChI |
FBONKKLGDNFTFP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OP1(=O)OC(C(O1)(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


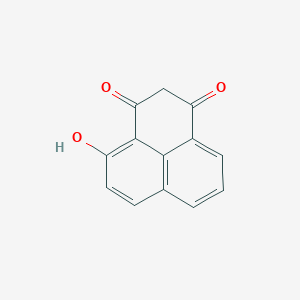
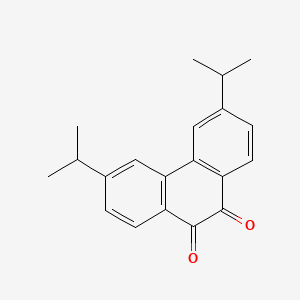
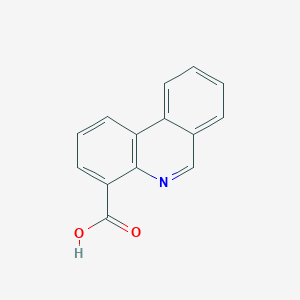
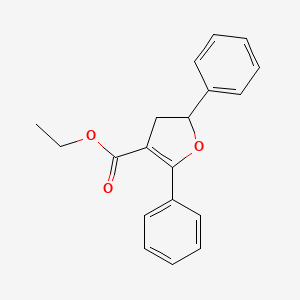
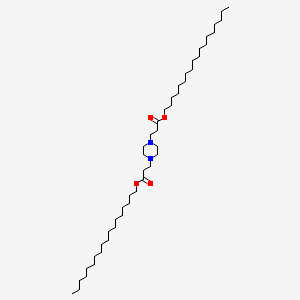
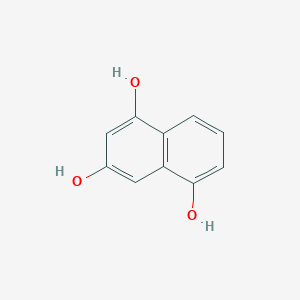
![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
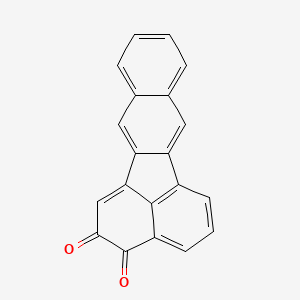
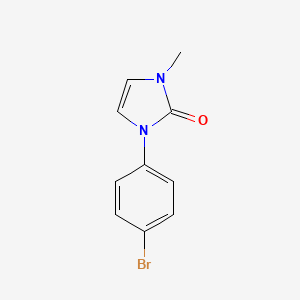
![1-Propanesulfonic acid, 3-[(3,5-dimethoxyphenyl)amino]-](/img/structure/B14319966.png)
